molecular formula C20H25BrClNO B13783082 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide CAS No. 64058-49-7

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide

Cat. No.: B13783082
CAS No.: 64058-49-7
M. Wt: 410.8 g/mol
InChI Key: TWXYZYQXVVFVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide typically involves multiple steps, starting from simpler precursors. One common method involves the reduction of 1-nitronaphthalene with iron and hydrochloric acid, followed by steam distillation to obtain 1-naphthylamine . This intermediate can then undergo further reactions to introduce the chloro, methoxy, methyl, and phenethyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to more saturated compounds.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it can undergo.

Common Reagents and Conditions

    Oxidizing Agents: Ferric chloride, chromic acid.

    Reducing Agents: Sodium in boiling amyl alcohol.

    Substitution Reagents: Halogens, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: 1-naphthoquinone.

    Reduction: Tetrahydro-1-naphthylamine.

    Substitution: Various halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-5-methoxy-N-methyl-N-phenethyl-, hydrobromide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler naphthalene derivatives and allows for a broader range of applications.

Properties

CAS No.

64058-49-7

Molecular Formula

C20H25BrClNO

Molecular Weight

410.8 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-methyl-(2-phenylethyl)azanium;bromide

InChI

InChI=1S/C20H24ClNO.BrH/c1-22(14-13-15-7-4-3-5-8-15)18-10-6-9-16-19(23-2)12-11-17(21)20(16)18;/h3-5,7-8,11-12,18H,6,9-10,13-14H2,1-2H3;1H

InChI Key

TWXYZYQXVVFVTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCC1=CC=CC=C1)C2CCCC3=C(C=CC(=C23)Cl)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.